7-fluoro-1H-indazole-3-carboxylic acid
Overview
Description
“7-fluoro-1H-indazole-3-carboxylic acid” is a chemical compound with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 . It is used for research and development purposes .
Synthesis Analysis
Recent synthetic approaches to 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole is presented . This method features operational simplicity, mild reaction conditions, rapid reaction rates, high yields, wide substrate scope, offering an efficient and concise route to synthesis of 1H-indazole-3-carboxylic acid derivatives .
Molecular Structure Analysis
The InChI code for “7-fluoro-1H-indazole-3-carboxylic acid” is 1S/C8H5FN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H, (H,10,11)(H,12,13) . The average mass is 180.136 Da and the monoisotopic mass is 180.033508 Da .
Chemical Reactions Analysis
On comparing the cis-(Z)-configuration of each ortho-substituted benzylidenehydrazine, it was found that a hydrogen bond forms between the terminal H atom and the ortho-group in 2-nitrobenzylidenehydrazine, 2-fluorobenzylidenehydrazine, and 2-hydroxylbenzylidenehydrazine .
Physical And Chemical Properties Analysis
“7-fluoro-1H-indazole-3-carboxylic acid” is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .
Scientific Research Applications
Synthesis and Chemical Properties
Ring Opening and Decarboxylation Studies : 7-Fluoro-1H-indazole-3-carboxylic acid demonstrates unique reactions, such as ring opening during decarboxylation. This process, explored in 1-arylindazole-3-carboxylic acids, leads to products like N-arylanthranilonitrile and the formation of new ring systems under specific conditions (Gale & Wilshire, 1973).
Crystal Structure Analysis : Research on the crystal structure of derivatives of 7-fluoro-1H-indazole-3-carboxylic acid, such as 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, helps in understanding its crystalline properties, which are crucial for its stability and bioactivity (Hu Yong-zhou, 2008).
Improved Synthesis Methods : Research has focused on developing improved synthesis methods for 1H-indazole-3-carboxylic acid, a related compound, which indicates the ongoing efforts to optimize the production processes for this class of compounds (Rao Er-chang, 2006).
Applications in Molecular Studies
Fluorescence Studies : Derivatives of 7-fluoro-1H-indazole-3-carboxylic acid are used in the development of fluorescent dyes. These compounds exhibit bright fluorescence and are potential candidates for sensing applications in strongly acidic environments (Wrona-Piotrowicz et al., 2022).
Metabolic Profiling : Studies on the metabolic profiling of compounds related to 7-fluoro-1H-indazole-3-carboxylic acid provide insights into their metabolic stability and the formation of primary metabolites, which is crucial for understanding their pharmacokinetics (Wohlfarth et al., 2015).
Enthalpy of Formation Studies : Research on the enthalpy of formation for indazoles, including derivatives of 1H-indazole-3-carboxylic acid, is vital for understanding the energetic and structural influences of different substituent groups. Such studies are important in the field of thermochemistry (Orozco-Guareño et al., 2019).
Antitumor Activity and Crystal Structure : The synthesis and study of derivatives of 7-fluoro-1H-indazole-3-carboxylic acid have been conducted to explore their antitumor activities. Understanding their crystal structures aids in designing more effective compounds for cancer treatment (Hao et al., 2017).
Safety And Hazards
The safety information for “7-fluoro-1H-indazole-3-carboxylic acid” includes the following hazard statements: H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles .
properties
IUPAC Name |
7-fluoro-2H-indazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOSXJTYCNLCKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652945 | |
Record name | 7-Fluoro-2H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-1H-indazole-3-carboxylic acid | |
CAS RN |
959236-59-0 | |
Record name | 7-Fluoro-2H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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